molecular formula C30H55NO5 B13441642 Isopentyl (2R)-Orlistat Tetradecyl Ester

Isopentyl (2R)-Orlistat Tetradecyl Ester

Cat. No.: B13441642
M. Wt: 509.8 g/mol
InChI Key: HJYUNNNEBYSZMW-DSBKNIPBSA-N
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Description

Isopentyl (2R)-Orlistat Tetradecyl Ester is a synthetic ester compound. Esters are a class of organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are widely used in various industries, including pharmaceuticals, cosmetics, and food.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopentyl (2R)-Orlistat Tetradecyl Ester typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopentyl (2R)-Orlistat Tetradecyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Acidic Hydrolysis: Requires a strong acid like hydrochloric acid (HCl) and water.

    Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide (NaOH).

    Reduction: Typically involves LiAlH4 in anhydrous conditions.

Major Products

    Hydrolysis: Produces the original carboxylic acid and alcohol.

    Reduction: Yields the corresponding alcohol.

    Transesterification: Forms a new ester and alcohol.

Scientific Research Applications

Isopentyl (2R)-Orlistat Tetradecyl Ester has various applications in scientific research:

Mechanism of Action

The mechanism of action of Isopentyl (2R)-Orlistat Tetradecyl Ester involves its interaction with specific molecular targets. For instance, if it acts as a lipase inhibitor, it would bind to the active site of the enzyme, preventing the breakdown of dietary fats into absorbable free fatty acids and monoglycerides . This inhibition can lead to reduced fat absorption and potential weight loss.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopentyl (2R)-Orlistat Tetradecyl Ester is unique due to its specific structural configuration and potential biological activity. Unlike simpler esters, it may have more complex interactions with biological systems, making it a compound of interest for pharmaceutical research.

Conclusion

This compound is a versatile ester with significant potential in various fields, from chemistry and biology to medicine and industry

Properties

Molecular Formula

C30H55NO5

Molecular Weight

509.8 g/mol

IUPAC Name

[(2S)-1-[(2S,3S)-3-(2-methylbutyl)-4-oxooxetan-2-yl]pentadecan-2-yl] (2R)-2-formamido-4-methylpentanoate

InChI

InChI=1S/C30H55NO5/c1-6-8-9-10-11-12-13-14-15-16-17-18-25(35-30(34)27(31-22-32)19-23(3)4)21-28-26(29(33)36-28)20-24(5)7-2/h22-28H,6-21H2,1-5H3,(H,31,32)/t24?,25-,26-,27+,28-/m0/s1

InChI Key

HJYUNNNEBYSZMW-DSBKNIPBSA-N

Isomeric SMILES

CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CC(C)CC)OC(=O)[C@@H](CC(C)C)NC=O

Canonical SMILES

CCCCCCCCCCCCCC(CC1C(C(=O)O1)CC(C)CC)OC(=O)C(CC(C)C)NC=O

Origin of Product

United States

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